N-(Propargyl-PEG4)-Biocytin

Bioconjugation PROTAC Synthesis Click Chemistry

Researchers needing simultaneous biotin capture, click chemistry, and amine coupling in one workflow face limited options. N-(Propargyl-PEG4)-Biocytin addresses this with three orthogonal groups: biotin for streptavidin affinity, terminal alkyne for CuAAC click chemistry, and carboxylic acid for amide coupling. • Enables streamlined PROTAC assembly: biotin purifies intermediates, alkyne conjugates azide-modified ligands, and carboxylic acid attaches E3 ligase binders. • PEG4 spacer improves solubility and reduces steric hindrance versus unmodified biocytin. • Delivered as characterized solid for reproducible bioconjugation.

Molecular Formula C28H46N4O9S
Molecular Weight 614.8 g/mol
CAS No. 2055042-71-0
Cat. No. B609637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Propargyl-PEG4)-Biocytin
CAS2055042-71-0
SynonymsN-(Propargyl-PEG4)-biocytin
Molecular FormulaC28H46N4O9S
Molecular Weight614.8 g/mol
Structural Identifiers
InChIInChI=1S/C28H46N4O9S/c1-2-12-38-14-16-40-18-19-41-17-15-39-13-10-25(34)30-21(27(35)36)7-5-6-11-29-24(33)9-4-3-8-23-26-22(20-42-23)31-28(37)32-26/h1,21-23,26H,3-20H2,(H,29,33)(H,30,34)(H,35,36)(H2,31,32,37)/t21-,22-,23-,26-/m0/s1
InChIKeyIPPRUAQKQUEPCX-HZLPDVBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Propargyl-PEG4)-Biocytin: Multifunctional Linker


N-(Propargyl-PEG4)-Biocytin (CAS 2055042-71-0) is a biotin derivative containing a polyethylene glycol (PEG4) spacer and a terminal alkyne group . It functions as a heterobifunctional linker, combining the high-affinity biotin-streptavidin interaction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling versatile applications in targeted labeling, drug delivery, and the construction of proteolysis targeting chimeras (PROTACs) .

Why Not Substitute N-(Propargyl-PEG4)-Biocytin


Generic substitution of N-(Propargyl-PEG4)-Biocytin with other biotin-PEG compounds or unmodified biocytin is not scientifically valid due to significant differences in functional group stoichiometry, linker length, and consequent application scope. While simple biotin-PEG-alkyne linkers like Biotin-PEG4-alkyne offer biotin and an alkyne for click chemistry, they lack the carboxylic acid moiety present in N-(Propargyl-PEG4)-Biocytin, which is essential for forming stable amide bonds with primary amines . Similarly, unmodified biocytin, a classical neuroanatomical tracer, lacks the PEG4 spacer that enhances solubility and reduces steric hindrance, and importantly, it lacks the terminal alkyne required for bioorthogonal click chemistry, severely limiting its utility in modern bioconjugation workflows . Therefore, selecting N-(Propargyl-PEG4)-Biocytin is critical for applications demanding simultaneous biotin-streptavidin capture, click chemistry, and amine coupling capabilities.

N-(Propargyl-PEG4)-Biocytin: Key Differentiations


Trifunctional vs. Biotin-PEG-Alkynes

N-(Propargyl-PEG4)-Biocytin uniquely integrates three functional groups: a biotin moiety for streptavidin/avidin binding, a terminal alkyne for CuAAC click chemistry, and a carboxylic acid group for amine coupling. This contrasts with simpler biotin-PEG4-alkyne linkers (e.g., CAS 1458576-00-5), which lack the carboxylic acid functionality . This additional reactive handle eliminates the need for separate activation steps or additional heterobifunctional linkers when conjugating to amine-containing biomolecules .

Bioconjugation PROTAC Synthesis Click Chemistry

PEG4-Improved Solubility vs. Biocytin

The incorporation of a PEG4 spacer in N-(Propargyl-PEG4)-Biocytin substantially improves aqueous solubility compared to native biocytin. While native biocytin (CAS 576-19-2) has been reported to precipitate in certain electrolyte solutions at concentrations of 2-4%, the PEG4 spacer in N-(Propargyl-PEG4)-Biocytin is specifically designed to enhance solubility in aqueous media and reduce hydrophobic aggregation [1].

Neuronal Tracing Drug Delivery Solubility Enhancement

PEG4-Enhanced In Vivo Stability

Native biocytin is known to have a short in vivo half-life due to rapid cleavage by the enzyme biotinidase, which precludes its use in long-term experiments [1]. While direct stability data for N-(Propargyl-PEG4)-Biocytin is not available, the introduction of a PEG4 spacer is a well-established strategy for increasing metabolic stability and prolonging circulation time of biomolecules. This class-level inference is supported by the development of novel biocytin-derived neuroimaging agents specifically designed to improve stability against biotinidase degradation [2].

In Vivo Imaging Drug Delivery Neuronal Tracing

Validated Use in PROTAC Synthesis

N-(Propargyl-PEG4)-Biocytin is explicitly validated and widely cited as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . This is a specific, high-demand application that is not shared by all biotin-PEG derivatives. The compound's structure—a biotin PEG analogue containing a carboxylic group and an alkyne group—provides the necessary orthogonal reactivity for assembling these complex heterobifunctional molecules . While many PEG linkers exist, the combination of biotin for affinity capture, an alkyne for click chemistry, and a carboxylate for further functionalization makes this compound particularly suited for building and purifying PROTACs.

PROTACs Targeted Protein Degradation Linker Chemistry

N-(Propargyl-PEG4)-Biocytin: Optimal Applications


Efficient PROTAC Assembly

This compound is ideally suited for constructing PROTACs. Its three functional groups (biotin, alkyne, carboxylic acid) allow for a modular assembly approach, where the biotin moiety facilitates affinity purification, the alkyne enables click chemistry conjugation to azide-modified target ligands, and the carboxylic acid can be used to attach E3 ligase ligands via stable amide bonds . This trifunctionality streamlines the PROTAC synthesis workflow compared to using simpler biotin-PEG linkers.

Neuronal Tract Tracing & In Vivo Imaging

For neuroanatomical studies requiring extended observation periods, N-(Propargyl-PEG4)-Biocytin presents a strong alternative to native biocytin. The PEG4 spacer not only improves solubility in biological fluids, reducing the risk of precipitation during injection , but also, based on class-level evidence, is expected to confer resistance to biotinidase degradation [1]. This combination of properties promises more complete and detailed neuronal connectivity maps over longer time frames.

Orthogonal Bioconjugation & Drug Delivery

The compound's dual-reactivity (biotin-streptavidin and CuAAC click chemistry) enables the creation of sophisticated molecular assemblies. For instance, it can be used to site-specifically biotinylate a targeting antibody (via amine coupling to the carboxylic acid), which can then be non-covalently complexed with a streptavidin-bearing drug-loaded nanoparticle, all while retaining a free alkyne handle for subsequent functionalization with an imaging agent or another payload via click chemistry .

Affinity Purification of Conjugates

The biotin moiety of N-(Propargyl-PEG4)-Biocytin ensures robust capture and purification of its conjugates on streptavidin or avidin resins . This is particularly valuable for purifying PROTAC intermediates or final products, where the removal of unreacted components is critical. The PEG4 spacer reduces steric hindrance, ensuring efficient binding even when the biotin is conjugated to bulky proteins or drug payloads .

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